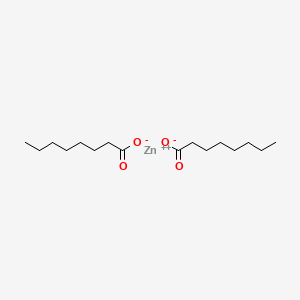
Zinc caprylate
Overview
Description
Zinc caprylate, also known as zinc octanoate, is a zinc salt of caprylic acid. It is a white, hygroscopic crystalline powder that is slightly soluble in water and more soluble in boiling alcohol. The compound has a molecular formula of C16H30O4Zn and a molecular weight of 351.82. This compound is primarily used as a fungicide and has applications in various industrial processes .
Mechanism of Action
Target of Action
Zinc caprylate, also known as zinc octanoate, is a zinc salt of caprylic acid. It is a part of the family of zinc salts, which are known to play crucial roles in various biological functions . The primary targets of this compound are likely to be similar to those of other zinc compounds, which include a wide range of enzymes, transcription factors, and other proteins . Zinc is known to bind to more than 300 enzymes and more than 2000 transcription factors, playing a significant role in various biochemical pathways and cellular functions .
Mode of Action
Zinc is known to act as a cofactor for many enzymes, influencing their activity and thereby affecting various cellular processes . In addition, zinc can act as a signaling molecule, influencing the activity of various transcription factors and thereby regulating gene expression .
Biochemical Pathways
This compound can affect numerous biochemical pathways due to the widespread role of zinc in cellular processes. These include pathways involved in the response to oxidative stress, homeostasis, immune responses, DNA replication, DNA damage repair, cell cycle progression, apoptosis, and aging . Zinc is also involved in the synthesis of protein and collagen, contributing to wound healing and maintaining healthy skin .
Pharmacokinetics
Zinc, in general, is known to be absorbed in the small intestine and distributed throughout the body, with the majority found in skeletal muscle and bone . Factors that can influence the bioavailability of zinc include the presence of other dietary components, such as phytates, casein, and calcium, which can reduce zinc absorption .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the many roles of zinc in cellular function. These effects can include changes in enzyme activity, regulation of gene expression, modulation of immune responses, and impacts on cell growth and differentiation . Zinc is also known to play a role in maintaining membrane integrity and stabilizing cellular structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, soil conditions can affect the availability of zinc for plant absorption . In humans, factors such as diet, health status, and age can influence zinc absorption and utilization
Biochemical Analysis
Biochemical Properties
Zinc caprylate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It acts as a cofactor for several enzymes, enhancing their catalytic activity. For instance, zinc ions are known to be essential for the function of enzymes such as carbonic anhydrase and alkaline phosphatase. This compound can interact with these enzymes, facilitating their catalytic processes by stabilizing the transition states and contributing to the proper folding of the enzyme structures .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Zinc ions, derived from this compound, are crucial for maintaining cellular homeostasis. They act as second messengers in signal transduction pathways, influencing processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound can modulate gene expression by interacting with zinc finger proteins, which are involved in the regulation of DNA transcription .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. Zinc ions from this compound can bind to specific sites on enzymes and proteins, altering their conformation and activity. This binding can lead to enzyme activation or inhibition, depending on the context. For example, zinc ions can inhibit phosphatases, thereby maintaining the phosphorylation state of proteins involved in signaling pathways. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under dry conditions but can decompose in the presence of moisture, releasing caprylic acid. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including prolonged enzyme activation or inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound can enhance growth performance and improve zinc status in animals. At high doses, it can lead to toxic effects, such as gastrointestinal disturbances and muscle weakness. Studies have shown that there is a threshold effect, where the benefits of this compound are observed up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its role as a zinc ion donor. Zinc ions are essential for the activity of numerous enzymes involved in metabolic processes, including those in lipid, protein, and carbohydrate metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. For example, zinc ions are required for the proper functioning of enzymes involved in glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific zinc transporters and binding proteins. The SLC30 (ZnT) and SLC39 (ZIP) transporter families play crucial roles in the uptake and excretion of zinc ions. This compound can interact with these transporters, influencing its localization and accumulation within cells. Additionally, metallothioneins, which are zinc-binding proteins, help in the storage and regulation of zinc ions derived from this compound .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Zinc ions from this compound can be directed to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications that direct zinc-binding proteins to specific organelles. The subcellular distribution of this compound can influence its role in cellular processes, such as gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc caprylate can be synthesized through the reaction of zinc oxide or zinc carbonate with caprylic acid. The reaction typically involves heating the reactants in an organic solvent such as ethanol. The general reaction is as follows:
ZnO+2C8H16O2→Zn(C8H15O2)2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with caprylic acid in a solvent under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration processes to obtain the desired purity and quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to air and moisture, leading to the formation of zinc oxide and caprylic acid.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions where the caprylate ion is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Exposure to air and moisture.
Substitution: Reactions with other carboxylic acids or ligands in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Zinc oxide and caprylic acid.
Substitution: Zinc salts of other carboxylic acids.
Scientific Research Applications
Zinc caprylate has a wide range of scientific research applications:
Comparison with Similar Compounds
- Zinc acetate
- Zinc lactate
- Zinc propionate
- Zinc stearate
Comparison:
- Zinc acetate: Like zinc caprylate, zinc acetate is used as a catalyst in polymerization reactions. this compound is more effective in producing cyclic polymers.
- Zinc lactate: Zinc lactate is also used in polymerization reactions but has different solubility properties compared to this compound.
- Zinc propionate: Both compounds are used as fungicides, but this compound has a broader range of applications in industrial processes.
- Zinc stearate: Zinc stearate is primarily used as a lubricant and release agent in the plastics industry, whereas this compound has more diverse applications .
This compound stands out due to its unique combination of catalytic, antimicrobial, and biological properties, making it a versatile compound in various scientific and industrial fields.
Properties
IUPAC Name |
zinc;octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Zn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJMFFKHPHCQIJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn(C8H15O2)2, C16H30O4Zn | |
| Record name | zinc caprylate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-07-2 (Parent), 23713-49-7 (Parent) | |
| Record name | Zinc caprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2042517 | |
| Record name | Zinc dioctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lustrous solid; [Merck Index] White powder; [Pfaltz and Bauer MSDS] | |
| Record name | Zinc caprylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18287 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
557-09-5, 90480-58-3 | |
| Record name | Zinc caprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, zinc salt, basic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090480583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc dioctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octanoic acid, zinc salt, basic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zinc dioctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC CAPRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL5435GI2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid dimethylamide](/img/structure/B8021831.png)
![N-(2-Methyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide dihydrochloride](/img/structure/B8021836.png)
![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acid cyclopropylmethyl-amide](/img/structure/B8021837.png)
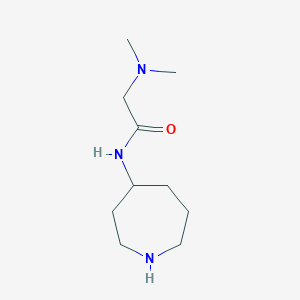

![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carboxylic acid (2-methoxy-ethyl)-amide](/img/structure/B8021858.png)
![2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide](/img/structure/B8021875.png)

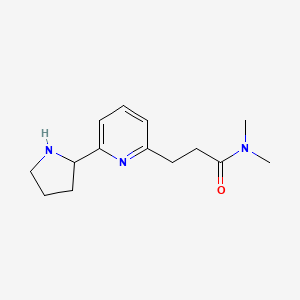
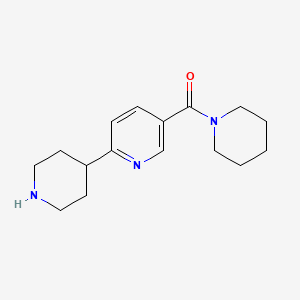
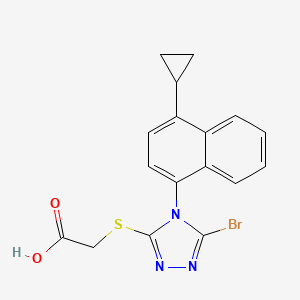

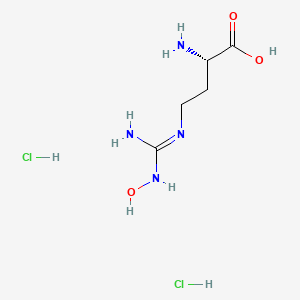
![6-chloro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B8021933.png)
